

Application Notes: Synthesis of 8-Methoxyquinazolin-4-ol Derivatives

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Compound of Interest

Compound Name: **8-Methoxyquinazolin-4-OL**

Cat. No.: **B105573**

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Introduction

Quinazolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.^[1] The **8-methoxyquinazolin-4-ol** scaffold, in particular, is a key pharmacophore in the development of inhibitors for various protein kinases and signaling pathways implicated in cancer progression.^{[2][3]} Notably, derivatives of this scaffold have been investigated as potential cytotoxic agents that target the Wnt/β-catenin signaling pathway, which is frequently overactivated in cancers like colorectal cancer.^{[2][4]} This document provides detailed protocols for the synthesis of the **8-Methoxyquinazolin-4-ol** core and its subsequent derivatization, primarily at the C4 position.

Principle of Synthesis

The primary route for synthesizing the **8-methoxyquinazolin-4-ol** core is the Niementowski quinazoline synthesis. This method involves the cyclocondensation of 2-amino-3-methoxybenzoic acid with a suitable one-carbon source, most commonly formamide.^{[5][6][7]} To generate a diverse library of derivatives, the 4-hydroxyl group of the quinazolinone is typically converted to a chloro group, creating an activated intermediate. This intermediate readily undergoes nucleophilic substitution with various amines or anilines to yield a range of 4-substituted 8-methoxyquinazoline derivatives.^{[8][9]}

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxyquinazolin-4(3H)-one (Core Scaffold)

This protocol details the thermal condensation of 2-amino-3-methoxybenzoic acid with formamide to produce the core quinazolinone structure.[\[3\]](#)

Materials:

- 2-amino-3-methoxybenzoic acid
- Formamide
- Ethanol
- Deionized water
- Round-bottom flask with reflux condenser
- Heating mantle
- Stir plate and stir bar
- Buchner funnel and filter paper
- Beakers and other standard laboratory glassware

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-3-methoxybenzoic acid (1.0 eq) and an excess of formamide (15-20 eq).
- Heating: Place the flask in a heating mantle and heat the reaction mixture to 150-160 °C. Maintain this temperature with stirring for 2-4 hours.
- Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3).
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

- Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A solid precipitate should form.
- Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
- Washing: Wash the crude product on the filter with cold deionized water (2 x 50 mL).
- Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield pure 8-Methoxyquinazolin-4(3H)-one.
- Drying: Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of 4-Chloro-8-methoxyquinazoline

This protocol describes the chlorination of the 4-hydroxyl group, creating a key intermediate for derivatization.

Materials:

- 8-Methoxyquinazolin-4(3H)-one (from Protocol 1)
- Thionyl chloride (SOCl_2)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous dioxane or other suitable anhydrous solvent
- Round-bottom flask with reflux condenser and gas trap
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 8-Methoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5-10 eq).
- Catalyst Addition: Add a catalytic amount of DMF (e.g., 2-3 drops).

- Heating: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.
- Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
- Intermediate Use: The resulting crude 4-chloro-8-methoxyquinazoline is typically a solid and can be used directly in the next step without further purification.

Protocol 3: General Synthesis of 4-Anilino-8-methoxyquinazoline Derivatives

This protocol outlines the nucleophilic aromatic substitution reaction to produce the final derivatives.

Materials:

- 4-Chloro-8-methoxyquinazoline (from Protocol 2)
- Substituted aniline or other amine (1.0-1.2 eq)
- Anhydrous dioxane or isopropanol
- Triethylamine (TEA) or other suitable base (optional, depending on the amine salt)
- Stir plate and stir bar
- Standard laboratory glassware for work-up and purification

Procedure:

- Reaction Setup: Dissolve the crude 4-chloro-8-methoxyquinazoline (1.0 eq) in anhydrous dioxane (or another suitable solvent) in a round-bottom flask.
- Nucleophile Addition: Add the desired substituted aniline (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a base like triethylamine (1.2 eq) to liberate the free amine.

- Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC until the starting material is consumed.
- Work-up: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield the pure 4-anilino-8-methoxyquinazoline derivative.

Data Presentation

The following table summarizes data for the synthesis of representative 4,7-disubstituted 8-methoxyquinazoline derivatives, demonstrating the versatility of the synthetic protocol.

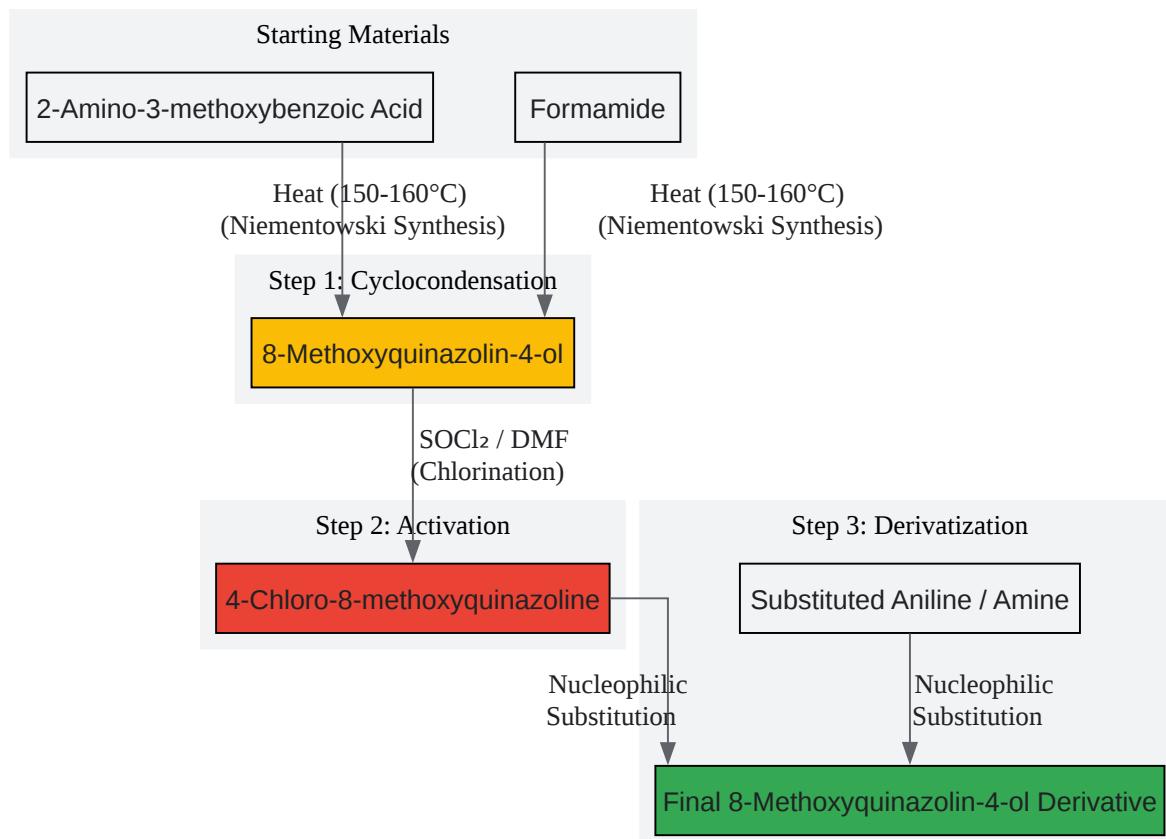
Compound ID	Substituent at C4	Yield (%)	M.P. (°C)	Molecular Formula
14A	3-Chlorophenylamino	68.18	180-181	C ₂₂ H ₂₅ ClN ₄ O ₃
15B	3-Bromophenylamino	78.26	195-197	C ₂₃ H ₂₈ BrN ₅ O ₂

Data extracted from a study on 4,7-disubstituted 8-methoxyquinazoline derivatives.[\[2\]](#)

Visualization of Workflow and Biological Context

Synthetic Workflow

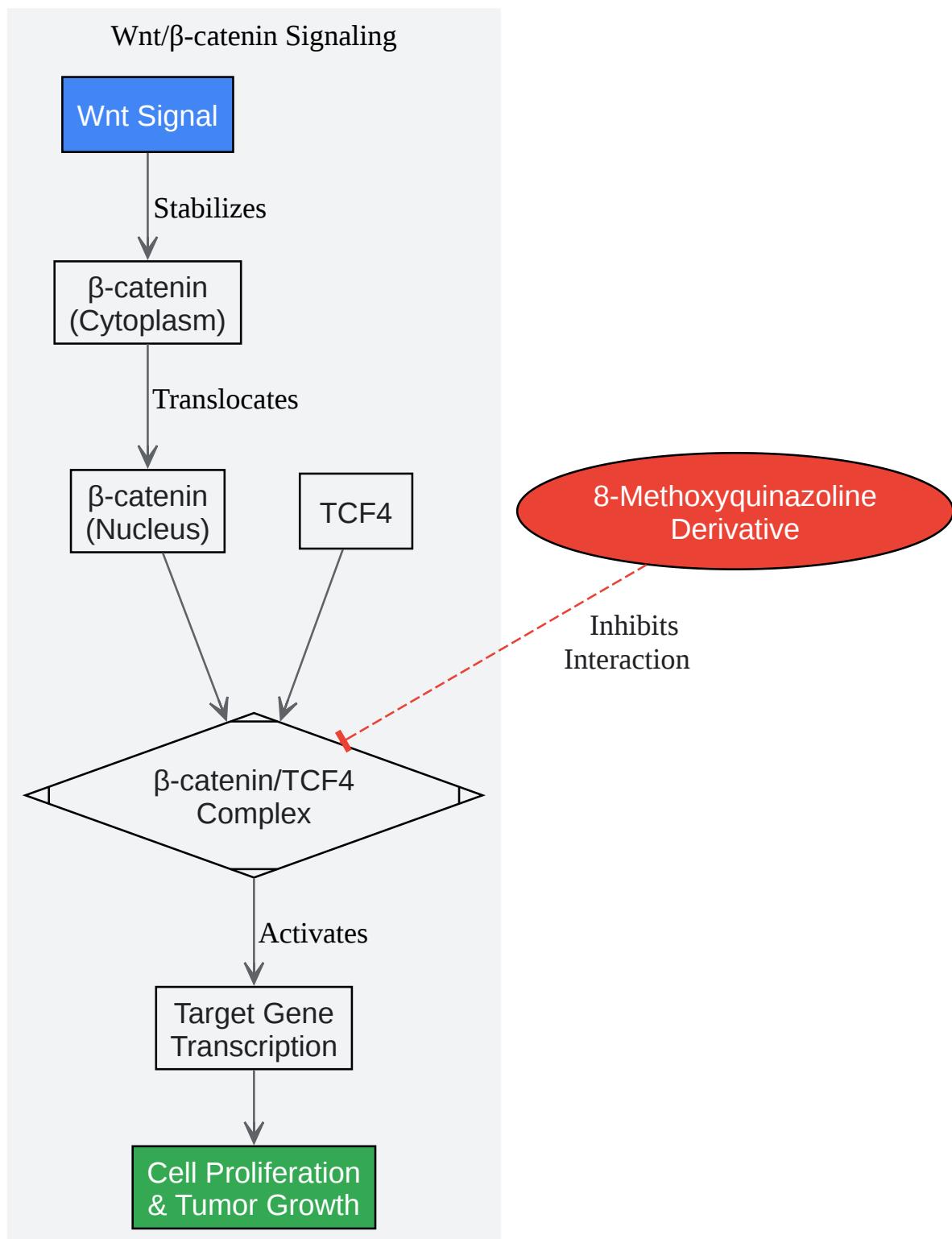
The multi-step synthesis of **8-Methoxyquinolin-4-ol** derivatives can be visualized as a clear workflow, starting from the basic building blocks and proceeding through key intermediates to the final substituted products.

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Caption: General workflow for the synthesis of **8-Methoxyquinazolin-4-ol** derivatives.

Biological Signaling Pathway

8-Methoxyquinazoline derivatives have been shown to target the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation, and its dysregulation is a hallmark of many cancers. The synthesized compounds can act as inhibitors, preventing the interaction between β-catenin and the TCF4 transcription factor, thereby halting the transcription of oncogenes.[\[2\]](#)



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Caption: Inhibition of the β-catenin/TCF4 interaction by 8-methoxyquinazoline derivatives.

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